Hydron;2-hydroxypropane-1,2,3-tricarboxylate
Overview
Description
Hydron;2-hydroxypropane-1,2,3-tricarboxylate, also known as citrate, is a naturally occurring organic acid found in many fruits and vegetables. It is a tricarboxylic acid that plays a crucial role in the metabolism of all living organisms. Citrate is widely used in various fields, including food, pharmaceuticals, and scientific research.
Scientific Research Applications
Solubility Studies
- The solubility of 2-hydroxypropane-1,2,3-tricarboxylic acid monohydrate was studied in various binary solvents at different temperatures. It was observed that solubility increases with temperature and decreases with increasing water fraction in the solvent mixtures. This research is important for understanding the substance's behavior in different solvents (Qin, Wang, Wu, & Gong, 2014).
Antimicrobial Properties
- A study explored the antimicrobial properties of 2-hydroxypropane-1,2,3-tricarboxylic acid isolated from Citrus microcarpa extract. The substance showed potential as an antimicrobial agent against fish pathogenic bacteria and other bacterial strains, indicating its potential use in aquaculture (Lee & Najiah, 2009).
Synthesis and Chemical Properties
- Research on the synthesis of 2-aminopropane-1,2,3-tricarboxylic acid and its symmetrical dimethyl ester provided a new synthetic route for this compound. This research contributes to the broader understanding of chemical synthesis and properties of related compounds (Nizovtsev & Bovin, 2021).
Applications in Polyurethane-Polyisocyanurate Foams
- A study investigated the use of a compound derived from 2-hydroxypropane-1,2,3-tricarboxylic acid in the production of rigid polyurethane-polyisocyanurate (PUR-PIR) foams. The compound affected the compressive strength and thermal properties of the foams, showcasing its potential in material science (Liszkowska, Czupryński, & Paciorek-Sadowska, 2015; Liszkowska et al., 2016).
Adsorption Studies
- The adsorption behavior of citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) on alpha-FeOOH particles in aqueous suspensions was studied, contributing to the understanding of surface chemistry and environmental interactions of this compound (Lindegren, Loring, & Persson, 2009).
Complex Formation with Gadolinium
- Research into the formation of gadolinium complexes with 2-hydroxypropane-1,2,3-tricarboxylic acid provided insights into the chemistry of metal-ligand interactions, which is essential for understanding coordination chemistry and potential medical imaging applications (Riri et al., 2017).
properties
IUPAC Name |
hydron;2-hydroxypropane-1,2,3-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
141633-96-7 | |
Record name | Citric acid polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141633-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
192.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Citric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
592.0 mg/mL | |
Record name | Citric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hydron;2-hydroxypropane-1,2,3-tricarboxylate | |
CAS RN |
77-92-9 | |
Record name | Citric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 °C | |
Record name | Citric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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